molecular formula C13H14ClN3O3 B2992184 ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-58-8

ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2992184
CAS No.: 1403233-58-8
M. Wt: 295.72
InChI Key: GRJXLNKESGEWHF-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by:

  • A 1,2,3-triazole core substituted at position 1 with a 2-(3-chlorophenyl)-2-hydroxyethyl group.
  • An ethyl carboxylate moiety at position 2.
  • A meta-chlorophenyl substituent, contributing electron-withdrawing effects and influencing molecular interactions.

This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely used for triazole formation .

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7,12,18H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXLNKESGEWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 3-chlorophenyl derivatives with triazole intermediates, resulting in a compound that exhibits a range of biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl TriazoleE. coli, S. aureus8 µg/mL

Anticancer Activity

Triazoles have also been investigated for their anticancer potential. This compound has shown promising results in inhibiting cancer cell proliferation in various in vitro models. For instance, studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 1.4 to 5.0 µM .

Table 2: Anticancer Activity of Ethyl Triazole

Cell LineIC50 Value (µM)Mechanism of Action
MCF-71.4Apoptosis induction
HepG25.0Cell cycle arrest
HCT-1162.6Inhibition of thymidylate synthase

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. The triazole ring can coordinate with metal ions in enzymes or disrupt cellular processes by interfering with DNA synthesis pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : In murine models infected with Plasmodium berghei, derivatives showed partial activity against parasitemia, indicating potential for antimalarial applications .
  • Cytotoxicity Assessments : Cytotoxicity tests against human cell lines demonstrated low toxicity profiles (CC50 > 100 µM), suggesting a favorable safety margin for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

(a) Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Compound 4)
  • Key Differences : Lacks the hydroxyethyl linker present in the target compound.
  • This compound demonstrated moderate activity in antimicrobial assays .
(b) Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 67320-77-8)
  • Key Differences : Replaces the 3-chlorophenyl group with a 2-methoxyphenyl substituent.
  • Impact: The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering electronic distribution and possibly receptor-binding affinity. No biological data are reported for this analog .
(c) Ethyl 1-(2-(3-Cyanophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
  • Key Differences: Substitutes the hydroxyl group with a ketone and replaces chlorine with a cyano group.
  • Impact: The ketone may reduce solubility, while the cyano group enhances polarity. Such modifications are critical in optimizing pharmacokinetic properties .

Variations in the Triazole Core Substituents

(a) Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate
  • Key Differences : Features a methyl group at position 5 and an acetamide substituent at position 1.
  • Impact : The methyl group at position 5 was shown to reduce antiproliferative activity against lung cancer cells (NCI-H522) compared to analogs without bulky substituents .
(b) Benzothiazole-Piperazine-1,2,3-Triazole Hybrids (e.g., Compound 5e)
  • Key Differences : Incorporates a benzothiazole-piperazine moiety linked to the triazole.
  • Impact : Hybridization with benzothiazole enhances anticancer activity, as seen in compound 5e, which showed superior cytotoxicity compared to simpler triazole esters .

Structural and Electronic Effects

Compound Substituent at Position 1 Key Functional Groups Biological Activity (Where Reported)
Target Compound 2-(3-Chlorophenyl)-2-hydroxyethyl -OH, -Cl Limited data; inferred antimicrobial potential
Ethyl 1-(3-Chlorophenyl)-5-methyl-... 3-Chlorophenyl (no hydroxyethyl) -Cl Moderate antimicrobial activity
Ethyl 1-(2-methoxyphenyl-hydroxyethyl)... 2-Methoxyphenyl-hydroxyethyl -OCH₃, -OH No data available
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)... 2-Oxo-2-(phenylamino)ethyl -NH-C₆H₅, -CO- 69.8% inhibition of NCI-H522 lung cancer cells

Electronic Effects :

  • Hydroxyethyl vs. oxoethyl : The hydroxyl group enables hydrogen bonding, which may improve solubility and target engagement compared to ketone-containing analogs .

Q & A

Q. How to design structure-activity relationship (SAR) studies for analogs with modified aryl groups?

  • Methodology :
  • Analog Synthesis : Replace 3-chlorophenyl with 4-fluorophenyl or 2,4-dichlorophenyl. Monitor electronic effects via Hammett σ constants .
  • Biological Testing : Assess antifungal activity (MIC) against Candida albicans and correlate with substituent lipophilicity (ClogP values) .

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